Thiazole, 4-(tetrahydro-2-furanyl)-
Description
Contextual Significance of Thiazole-Containing Heterocycles in Academic Research
Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. researchgate.netuttaranchaluniversity.ac.in This structural motif is a cornerstone in medicinal chemistry and materials science due to the diverse biological activities and chemical properties exhibited by its derivatives. fabad.org.trnih.govtandfonline.com The presence of nitrogen and sulfur heteroatoms imparts unique electronic characteristics and the ability to form various non-covalent interactions, making thiazoles a privileged scaffold in drug discovery. researchgate.netuttaranchaluniversity.ac.in
Thiazole (B1198619) derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. scientificforefront.orgresearchgate.netglobalresearchonline.netnih.govresearchgate.net Notably, the thiazole ring is a key component of several FDA-approved drugs, such as the antimicrobial agent Sulfathiazole and the antiretroviral drug Ritonavir. nih.govresearchgate.net This clinical success fuels ongoing academic and industrial research into novel thiazole-containing molecules with improved efficacy and novel mechanisms of action. fabad.org.trtandfonline.com The versatility of the thiazole core allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. researchgate.netbohrium.comcore.ac.uk
Historical Perspective on the Emergence of 4-(tetrahydro-2-furanyl)thiazole and Related Structures in Chemical Literature
The synthesis of the thiazole ring was first reported in the late 19th century. numberanalytics.com The most classical and widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. numberanalytics.comwikipedia.orgencyclopedia.pubyoutube.com This robust reaction has been adapted and modified over the years to allow for the preparation of a vast array of substituted thiazoles. organic-chemistry.orgnanobioletters.com
The introduction of a tetrahydrofuranyl moiety at the 4-position of the thiazole ring, yielding "Thiazole, 4-(tetrahydro-2-furanyl)-," represents a more recent development in the exploration of thiazole chemistry. The tetrahydrofuran (B95107) ring, another important heterocyclic system, can influence the parent molecule's solubility, lipophilicity, and conformational properties. The synthesis of such hybrid structures often involves multi-step sequences, starting from readily available precursors for both the thiazole and tetrahydrofuran rings. For instance, a common strategy might involve the preparation of a key intermediate, such as a 2-bromoacetyl-tetrahydrofuran, which can then be reacted with a suitable thioamide in a Hantzsch-type cyclization.
Overview of Current Research Trajectories Involving Thiazole, 4-(tetrahydro-2-furanyl)- and its Structural Analogs
Current research on "Thiazole, 4-(tetrahydro-2-furanyl)-" and its analogs is primarily focused on exploring their potential in medicinal chemistry. researchgate.netfabad.org.trnih.gov Scientists are investigating the impact of the tetrahydrofuranyl substituent on the biological activity of the thiazole core.
One major research direction is the synthesis and evaluation of novel derivatives as potential therapeutic agents. nih.gov For example, a recent study identified a 4-substituted-2-thiazole amide as an inhibitor of Chikungunya virus replication. nih.gov While this specific study did not feature the tetrahydrofuranyl group, it highlights the ongoing interest in modifying the 4-position of the thiazole ring to achieve desired biological effects. nih.gov Researchers are also exploring the use of these compounds as building blocks for more complex molecules and as ligands in coordination chemistry. researchgate.net The ability of the thiazole nitrogen and the tetrahydrofuran oxygen to coordinate with metal ions opens up possibilities for the development of new catalysts and materials.
Furthermore, computational studies, such as molecular docking, are being employed to understand the interactions of these compounds with biological targets like DNA and topoisomerase II. nih.gov These in silico methods help in the rational design of new derivatives with enhanced binding affinities and specificities. nih.gov The ongoing exploration of the chemical space around the "Thiazole, 4-(tetrahydro-2-furanyl)-" scaffold promises to yield new insights and potential applications in various scientific fields.
Structure
3D Structure
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
4-(oxolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H9NOS/c1-2-7(9-3-1)6-4-10-5-8-6/h4-5,7H,1-3H2 |
InChI Key |
VEAFCOIXHIVHEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=CSC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Thiazole, 4 Tetrahydro 2 Furanyl
Classical Approaches to Thiazole (B1198619) Ring Formation Incorporating the Tetrahydrofuranyl Moiety
The traditional methods for constructing the thiazole ring often involve the condensation of two key fragments, one providing the C-N-C backbone and the other supplying the sulfur and remaining carbon atoms. Adapting these methods for the synthesis of Thiazole, 4-(tetrahydro-2-furanyl)- requires the use of precursors that already contain the tetrahydrofuranyl group.
Hantzsch Thiazole Synthesis and Adaptations for Thiazole, 4-(tetrahydro-2-furanyl)- Precursors
First described by Arthur R. Hantzsch in 1887, the Hantzsch thiazole synthesis is a cornerstone reaction in the formation of thiazole rings. synarchive.com The classical approach involves the reaction between an α-haloketone and a thioamide. synarchive.com For the specific synthesis of Thiazole, 4-(tetrahydro-2-furanyl)-, this would necessitate a precursor such as 1-bromo-1-(tetrahydro-2-furanyl)ethan-2-one, which would then react with a suitable thioamide.
Adaptations of the Hantzsch synthesis, including one-pot multi-component procedures, have been developed to enhance efficiency and yield. researchgate.netmdpi.com These methods often involve the reaction of an α-haloketone, a thiourea (B124793) or thioamide, and another component like a substituted benzaldehyde, sometimes in the presence of a reusable catalyst. researchgate.netmdpi.com For the target molecule, this could involve reacting a brominated ketone bearing the tetrahydrofuranyl group with a thioamide. nih.gov The reaction mechanism typically proceeds through the initial formation of an intermediate by the reaction of the α-haloketone and the thioamide, followed by cyclization to form the thiazole ring. mdpi.com
| Precursor Type | Description | Potential for Thiazole, 4-(tetrahydro-2-furanyl)- Synthesis |
| α-Haloketone | A ketone with a halogen atom on the carbon adjacent to the carbonyl group. | A key starting material. A brominated ketone with a tetrahydrofuranyl substituent is required. |
| Thioamide | An amide in which the oxygen atom has been replaced by a sulfur atom. | Provides the nitrogen and sulfur atoms for the thiazole ring. |
Other Condensation Reactions for Thiazole Scaffold Construction
Beyond the Hantzsch synthesis, other condensation reactions are employed for building the thiazole scaffold. pharmaguideline.com These can include the Cook-Heilborn and Tcherniac syntheses. pharmaguideline.com The Cook-Heilborn synthesis utilizes α-aminonitriles reacting with reagents like carbon disulfide or isothiocyanates to form 5-aminothiazoles. pharmaguideline.com To apply this to Thiazole, 4-(tetrahydro-2-furanyl)-, one would need an α-aminonitrile containing the tetrahydrofuranyl moiety.
Another approach involves the reaction of α-diazoketones with thiourea, often in a green solvent like polyethylene (B3416737) glycol (PEG), to yield 2-aminothiazoles. bepls.com This method avoids the use of halogenated starting materials. bepls.com A modified Gewald reaction, starting from nitriles and a sulfur-containing aldehyde precursor, can also lead to the formation of 2-substituted thiazoles. nih.gov
Modern Catalytic and Green Chemistry Syntheses
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for thiazole synthesis. These modern approaches often utilize catalysts and alternative energy sources to drive reactions.
Transition Metal-Catalyzed Coupling Reactions in Thiazole Synthesis
Transition metal catalysts, particularly those based on palladium and copper, have become powerful tools in the synthesis of heterocyclic compounds, including thiazoles. organic-chemistry.orgmagtech.com.cnresearchgate.netresearchgate.net These catalysts can facilitate cross-coupling reactions, allowing for the direct arylation or alkylation of the thiazole ring. organic-chemistry.org For instance, a copper-catalyzed C-H arylation can be used to introduce substituents onto a pre-formed thiazole ring. organic-chemistry.org
Palladium-catalyzed reactions have also been employed in the construction of the thiazole ring itself. organic-chemistry.org For example, a palladium(II) acetate-catalyzed reaction of vinyl azides with potassium thiocyanate (B1210189) can produce 4-substituted 2-aminothiazoles. organic-chemistry.org The synthesis of Thiazole, 4-(tetrahydro-2-furanyl)- could potentially be achieved by employing a vinyl azide (B81097) that bears the tetrahydrofuranyl group.
| Catalyst Type | Reaction Type | Relevance to Thiazole Synthesis |
| Palladium (Pd) | Cross-coupling, C-H activation | Can be used to functionalize a pre-formed thiazole ring or to construct the ring itself. |
| Copper (Cu) | Cross-coupling, Cycloisomerization | Useful for forming substituted furans and can be applied to thiazole synthesis through similar mechanisms. researchgate.net |
| Rhodium (Rh) | Ylide insertion | Can be used to synthesize thiazoles and selenothiazoles. organic-chemistry.org |
| Zinc (Zn) | Catalysis of pyrrole (B145914) synthesis from dienyl azides | While shown for pyrroles, similar mechanisms could potentially be adapted for thiazoles. organic-chemistry.org |
Organocatalytic and Biocatalytic Strategies for Thiazole Formation
The use of small organic molecules as catalysts (organocatalysis) and enzymes (biocatalysis) represents a significant step towards greener chemical synthesis. nih.gov Asparagine, an amino acid, has been used as a green organocatalyst for the one-pot synthesis of 2-aminothiazoles from thiourea and methylcarbonyls. bepls.com
Biocatalysts, such as chitosan (B1678972) and its derivatives, have also been employed in the synthesis of thiazoles. nih.govacs.org These reactions are often carried out under mild conditions and can be combined with techniques like ultrasonic irradiation to enhance reaction rates and yields. nih.govacs.org The synthesis of Thiazole, 4-(tetrahydro-2-furanyl)- could potentially be achieved using a biocatalyst to promote the condensation of a tetrahydrofuranyl-containing precursor with a thioamide.
Microwave-Assisted and Solvent-Free Methodologies in Thiazole Synthesis
Microwave-assisted organic synthesis has gained traction as a method to accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes. bepls.comnih.govnih.govfrontiersin.orgresearchgate.net This technique has been successfully applied to the Hantzsch thiazole synthesis and other condensation reactions. mdpi.combepls.com For example, the synthesis of trisubstituted thiazoles has been achieved in good yields using a catalyst-free multicomponent reaction in water under microwave irradiation. bepls.com
Solvent-free, or "grinding," techniques offer another environmentally friendly alternative to traditional solvent-based reactions. researchgate.netresearchgate.net The synthesis of 2,4-disubstituted thiazoles has been reported by grinding an α-halocarbonyl compound with a thioamide at room temperature, resulting in good yields. researchgate.net This approach could be directly applicable to the synthesis of Thiazole, 4-(tetrahydro-2-furanyl)- by using the appropriate solid-state precursors.
| Method | Advantages | Applicability to Thiazole, 4-(tetrahydro-2-furanyl)- |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, cleaner reactions. nih.govresearchgate.net | Applicable to various thiazole syntheses, including Hantzsch and multicomponent reactions. mdpi.combepls.com |
| Solvent-Free (Grinding) | Environmentally friendly, simple, good yields. researchgate.net | Suitable for the reaction of solid precursors, such as an α-haloketone and a thioamide. researchgate.net |
| Ultrasonic Irradiation | Enhanced reaction rates, mild conditions. nih.gov | Can be combined with biocatalysis for green synthesis. nih.gov |
Precursor Preparation and Functionalization Strategies
The successful synthesis of the target compound, 4-(tetrahydro-2-furanyl)-thiazole, is highly dependent on the efficient preparation of its constituent building blocks and the ability to selectively functionalize the thiazole ring.
Synthesis of Tetrahydrofuranyl-Containing Building Blocks
A critical precursor for the construction of 4-(tetrahydro-2-furanyl)-thiazole is a molecule that contains the tetrahydrofuran (B95107) ring and a reactive handle for incorporation into the thiazole synthesis. A key building block for this purpose is 2-halo-1-(tetrahydro-2-furanyl)ethanone. For instance, the commercially available (S)-1-(Tetrahydrofuran-2-yl)ethanone serves as a valuable starting material for the synthesis of the corresponding chiral α-haloketone. wikipedia.orgacs.orgresearchgate.net
The synthesis of such precursors can be approached in several ways. One common method involves the Friedel-Crafts acylation of furan (B31954) with an appropriate acyl halide or anhydride (B1165640), followed by hydrogenation of the furan ring to yield the tetrahydrofuran core. researchgate.net For example, 2-acetylfuran (B1664036) can be synthesized and subsequently reduced to 2-acetyltetrahydrofuran. researchgate.net This can then be halogenated at the α-position to the carbonyl group to yield the desired 2-halo-1-(tetrahydro-2-furanyl)ethanone.
Modern synthetic methods offer more direct and stereocontrolled routes to substituted tetrahydrofurans. Asymmetric synthesis strategies are crucial for producing enantiomerically pure building blocks. nih.govnih.govacs.org These methods include:
Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on rhodium with bisphosphine ligands, can achieve the asymmetric hydrogenation of unsaturated precursors to yield chiral tetrahydrofuran derivatives with high enantioselectivity.
Organocatalytic Asymmetric Synthesis: Tandem iminium-enamine catalysis can be employed in double Michael addition reactions to construct highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivity. nih.gov
Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to the substrate can direct the stereochemical outcome of reactions, leading to the formation of specific stereoisomers of tetrahydrofuran derivatives.
A one-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofurans has been developed, starting from aldehydes and proceeding through an allyl/crotyl/alkoxyallylboration–hydroboration–iodination–cyclization sequence, offering good yields and high enantiomeric excesses. nih.gov
Regioselective Functionalization of Thiazole Ring Systems
The thiazole ring possesses distinct reactive sites. The C2 position is the most acidic and susceptible to deprotonation and subsequent reaction with electrophiles. The C5 position is generally the most nucleophilic and prone to electrophilic substitution, while the C4 position is typically less reactive. nih.gov Therefore, achieving regioselective functionalization at the C4 position, as required for the synthesis of the target molecule, demands specific strategies.
The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring, which inherently allows for substitution at the C4 position. nih.gov This reaction involves the condensation of an α-haloketone with a thioamide. By using a 2-halo-1-(tetrahydro-2-furanyl)ethanone as the α-haloketone component, the tetrahydrofuranyl group can be directly installed at the C4 position of the resulting thiazole.
For pre-formed thiazole rings, direct C-H functionalization at the C4 position has been a significant challenge. However, recent advances have enabled such transformations. For example, palladium-catalyzed C-H arylation of thiazoles at the C4 position has been achieved using boronic acids as the coupling partners. nih.gov While this specific example deals with arylation, it highlights the potential for developing other C4-selective C-H functionalization reactions.
Furthermore, chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups has been reported, offering a pathway to functionalized thiazoles with control over the geometry of appended double bonds. scielo.org.mxresearchgate.net
Stereochemical Control in Synthesis of Chiral Thiazole, 4-(tetrahydro-2-furanyl)- Derivatives
The presence of a chiral center in the tetrahydrofuranyl moiety of the target compound necessitates careful control of stereochemistry during its synthesis. This section explores approaches to achieve enantioselective and diastereoselective synthesis of chiral 4-(tetrahydro-2-furanyl)-thiazole derivatives.
Diastereoselective Control in Derivative Synthesis
Once the chiral 4-(tetrahydro-2-furanyl)-thiazole scaffold is in hand, further functionalization may introduce new stereocenters, leading to the formation of diastereomers. Controlling the stereochemical outcome of these subsequent reactions is crucial for the synthesis of specific diastereomeric derivatives.
Diastereoselective control can be achieved through several strategies:
Substrate Control: The pre-existing chiral center in the tetrahydrofuranyl group can influence the stereochemical course of subsequent reactions on the thiazole ring or its substituents. This is known as substrate-controlled diastereoselection. For example, the approach of a reagent to the thiazole ring might be sterically hindered from one face due to the orientation of the tetrahydrofuranyl substituent, leading to the preferential formation of one diastereomer.
Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemistry of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For instance, a chiral auxiliary could be attached to the C2 or C5 position of the thiazole to control a reaction at an adjacent position.
Reagent Control: The use of chiral reagents or catalysts can induce diastereoselectivity in reactions involving the chiral 4-(tetrahydro-2-furanyl)-thiazole. For example, a diastereoselective aldol (B89426) reaction on a functional group attached to the thiazole ring could be achieved using a chiral catalyst.
While specific examples for the diastereoselective synthesis of derivatives of 4-(tetrahydro-2-furanyl)-thiazole are not extensively reported, the principles of asymmetric synthesis provide a clear framework. For instance, the stereoselective synthesis of anti-2,4-disubstituted tetrahydrofurans has been achieved through a sequence involving a Hayashi-Heck arylation and a hydroformylation, demonstrating how specific ligand control can dictate diastereoselectivity. Such principles could be adapted for the derivatization of the target molecule.
Chemical Reactivity and Transformations of Thiazole, 4 Tetrahydro 2 Furanyl
Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring
Electrophilic aromatic substitution (EAS) on the thiazole nucleus is a well-documented class of reactions, though the ring is generally less reactive than benzene (B151609) due to the electronegative nitrogen atom. Reactions typically occur at the most electron-rich position, which is C5. The presence of the 4-(tetrahydro-2-furanyl) group, a weak activating group, is expected to further favor substitution at the C5 position.
Halogenation and Nitration
Halogenation of thiazole derivatives proceeds preferentially at the C5 position. For Thiazole, 4-(tetrahydro-2-furanyl)-, bromination or chlorination would be expected to yield the 5-halo derivative. Common reagents for these transformations include N-bromosuccinimide (NBS) or bromine in acetic acid. The reaction proceeds as the electrophile (e.g., Br+) attacks the electron-rich C5 carbon.
Nitration of the thiazole ring can be challenging and may require carefully controlled conditions to prevent oxidation or degradation of the ring. cdnsciencepub.com While a mixture of nitric acid and sulfuric acid is a standard nitrating agent, milder conditions may be necessary for substituted thiazoles. For the title compound, nitration, if successful, would also be directed to the C5 position, yielding 5-nitro-4-(tetrahydro-2-furanyl)thiazole. The reaction of 2-acetamidothiazoles with nitric acid and acetic anhydride (B1165640) has been shown to produce nitrated products. cdnsciencepub.com
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent(s) | Predicted Major Product |
|---|---|---|
| Bromination | NBS or Br₂/CH₃COOH | 5-Bromo-4-(tetrahydro-2-furanyl)thiazole |
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions on thiazoles are often complicated. The nitrogen atom at position 3 is a Lewis base and can coordinate with the strong Lewis acid catalysts (e.g., AlCl₃) typically used in these reactions. libretexts.orgchadsprep.com This coordination deactivates the thiazole ring towards electrophilic attack.
Therefore, classical Friedel-Crafts conditions are generally ineffective. However, acylation may be achieved under modified conditions, potentially using milder Lewis acids like tin(IV) chloride or zinc chloride, or by employing alternative methods such as reacting with an acyl chloride in the presence of a different promoter. jsynthchem.com If the reaction were to proceed, acylation or alkylation of Thiazole, 4-(tetrahydro-2-furanyl)- would be anticipated to occur at the C5 position, the site most favorable for electrophilic attack.
Nucleophilic Attack and Ring-Opening Reactions
The electronic nature of the thiazole ring renders the C2 carbon atom the most electron-deficient and, therefore, the primary site for nucleophilic attack or deprotonation. pharmaguideline.com
Reactions with Organometallic Reagents
A key reaction of thiazoles involves the deprotonation of the C2-hydrogen. This proton is significantly more acidic than the other ring protons. Strong bases, such as organolithium reagents (e.g., n-butyllithium), readily abstract this proton at low temperatures to form a stable 2-lithiothiazole intermediate. pharmaguideline.com
This 2-lithiated derivative of Thiazole, 4-(tetrahydro-2-furanyl)- is a powerful nucleophile. It can react with a wide range of electrophiles to introduce substituents at the C2 position. For example, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively, while reaction with alkyl halides would result in C2-alkylation. This two-step sequence (lithiation followed by electrophilic quench) is a versatile method for functionalizing the C2 position.
Table 2: C2-Functionalization via Organometallic Intermediates
| Step 1 Reagent | Step 2 Electrophile | Resulting C2-Substituent |
|---|---|---|
| n-BuLi | Benzaldehyde (C₆H₅CHO) | Hydroxy(phenyl)methyl |
| n-BuLi | Acetone ((CH₃)₂CO) | 1-Hydroxy-1-methylethyl |
Hydride Reductions and Oxidations
The thiazole ring exhibits considerable stability towards many reducing agents. slideshare.net Catalytic hydrogenation (e.g., with H₂/Pd) or reduction with complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically does not reduce the aromatic thiazole ring under standard conditions. chadsprep.comyoutube.com However, reduction with Raney Nickel often leads to desulfurization and reductive cleavage of the ring. slideshare.net
Oxidation of the thiazole ring can occur at either of the heteroatoms. The nitrogen atom can be oxidized to form a thiazole N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or the more efficient hypofluorous acid-acetonitrile complex (HOF·CH₃CN). wikipedia.orgrsc.org Oxidation at the sulfur atom to form a sulfoxide (B87167) or sulfone is also possible but generally requires stronger oxidizing conditions. The tetrahydrofuranyl substituent is generally stable to these mild oxidizing conditions.
Palladium-Catalyzed Cross-Coupling Reactions at Thiazole Positions
Modern synthetic chemistry offers powerful tools for the functionalization of heterocycles via palladium-catalyzed cross-coupling reactions. rsc.org These methods can be applied to Thiazole, 4-(tetrahydro-2-furanyl)- to form new carbon-carbon or carbon-heteroatom bonds at the C2 and C5 positions.
Direct C-H activation/arylation is a prominent strategy. Using a palladium catalyst, it is possible to directly couple the C-H bonds at the C5 or C2 positions with aryl halides or other coupling partners. researchgate.net The regioselectivity can often be controlled by the choice of ligands and reaction conditions.
Alternatively, a two-step approach is common. First, the thiazole is halogenated (e.g., at C5 via bromination as described in 3.1.1, or at C2 via lithiation and reaction with a halogen source). This halo-thiazole can then participate in a wide variety of standard cross-coupling reactions, including:
Suzuki Coupling: with boronic acids or esters.
Stille Coupling: with organostannanes.
Negishi Coupling: with organozinc reagents.
Sonogashira Coupling: with terminal alkynes. organic-chemistry.org
These reactions provide a highly versatile and modular approach to synthesizing a diverse library of substituted 4-(tetrahydro-2-furanyl)thiazole derivatives by building complexity from the stable heterocyclic core.
Reactions Involving the Tetrahydrofuranyl Moiety
The tetrahydrofuran (B95107) ring is a saturated heterocycle and generally less reactive than the aromatic thiazole ring. However, it can participate in specific reactions under certain conditions.
The tetrahydrofuran ring can undergo cleavage under acidic conditions. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the oxygen atom, which makes it a better leaving group. This is followed by nucleophilic attack on one of the adjacent carbon atoms. libretexts.org In the case of unsymmetrical epoxides, which are three-membered cyclic ethers, the regioselectivity of the nucleophilic attack depends on the reaction conditions (acidic vs. basic). libretexts.org For a 2-substituted tetrahydrofuran like Thiazole, 4-(tetrahydro-2-furanyl)-, strong acidic conditions could potentially lead to ring-opening, although this would likely require harsh conditions that might also affect the thiazole ring.
The tetrahydrofuran ring can be subject to oxidation and reduction reactions. For instance, the oxidation of tetrahydrofurans can lead to the formation of lactones. organic-chemistry.org Various reagents and catalytic systems have been developed for this transformation. The reduction of the tetrahydrofuran ring itself is less common as it is already a saturated system. However, functional groups on the ring or adjacent to it can be reduced. For example, reductive radical cyclization of organoselenium intermediates has been used to synthesize substituted tetrahydrofurans. acs.org
Cycloaddition Reactions and Heterocycle Annulation
Cycloaddition reactions are powerful tools for the construction of cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example. wikipedia.orgorganic-chemistry.org While the saturated tetrahydrofuranyl ring in Thiazole, 4-(tetrahydro-2-furanyl)- cannot act as a diene, the thiazole ring itself can participate in such reactions under certain circumstances. More commonly, a substituent on the thiazole ring would be designed to act as a diene or dienophile. For example, 4-alkenylthiazoles have been shown to behave as all-carbon dienes in Diels-Alder reactions. nih.govresearchgate.net
Heterocycle annulation refers to the construction of a new ring fused to an existing one. This can be achieved through various strategies, including intramolecular cyclizations. For Thiazole, 4-(tetrahydro-2-furanyl)-, derivatization of either the thiazole or tetrahydrofuran ring could provide the necessary functional groups for a subsequent annulation reaction to build more complex, fused heterocyclic systems. For instance, new thiazole-based derivatives can be synthesized through the reaction of a chloroacetamido-functionalized thiazole with various nucleophiles to form fused systems. nih.govscispace.com
Photochemical and Electrochemical Transformations
No published research data is currently available on the photochemical and electrochemical transformations of Thiazole, 4-(tetrahydro-2-furanyl)-.
Based on the comprehensive search conducted, specific experimental spectroscopic data (NMR, Mass Spectrometry, and Vibrational Spectroscopy) for the chemical compound "Thiazole, 4-(tetrahydro-2-furanyl)-" (CAS 944805-62-3) is not available in the public domain literature.
While general spectroscopic principles and data for the parent compounds, thiazole and tetrahydrofuran, as well as their various derivatives, are well-documented, a detailed analysis with research findings and data tables for the specific molecule "Thiazole, 4-(tetrahydro-2-furanyl)-" cannot be generated without access to specific experimental studies.
Therefore, the request to generate an article with detailed research findings and data tables for each specified spectroscopic technique cannot be fulfilled at this time. To provide such an article would require fabricating data, which violates the core principles of accuracy and reliance on verifiable sources.
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
There is currently no publicly available X-ray crystallographic data for Thiazole (B1198619), 4-(tetrahydro-2-furanyl)- . This technique is the gold standard for unambiguously determining the precise three-dimensional arrangement of atoms within a crystalline solid. It would provide definitive information on bond lengths, bond angles, and the conformation of both the thiazole and tetrahydrofuran (B95107) rings. Furthermore, for chiral molecules such as this, X-ray crystallography of a single crystal can establish the absolute stereochemistry of the stereocenter at the 2-position of the tetrahydrofuran ring. The absence of such studies means that the exact solid-state structure and absolute configuration of Thiazole, 4-(tetrahydro-2-furanyl)- remain unconfirmed.
Chiroptical Spectroscopy for Chirality Determination (e.g., Electronic Circular Dichroism)
Similarly, there is a lack of published research on the chiroptical properties of Thiazole, 4-(tetrahydro-2-furanyl)- . Techniques such as Electronic Circular Dichroism (ECD) are powerful for investigating the stereochemical features of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light, providing a unique spectral signature that is highly sensitive to the molecule's three-dimensional structure and absolute configuration. Without experimental or computationally predicted ECD spectra, the stereochemical assignment of Thiazole, 4-(tetrahydro-2-furanyl)- using this method is not possible.
Theoretical and Computational Studies on Thiazole, 4 Tetrahydro 2 Furanyl
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. For "Thiazole, 4-(tetrahydro-2-furanyl)-", these methods can predict its three-dimensional shape, stability, and regions susceptible to chemical attack.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and energy of organic compounds. nih.gov For "Thiazole, 4-(tetrahydro-2-furanyl)-", DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms (geometry optimization). researchgate.netnih.govmdpi.com This process minimizes the total energy of the molecule, revealing key structural parameters.
These calculations also yield critical information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. ekb.eg A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Properties for Thiazole (B1198619), 4-(tetrahydro-2-furanyl)-
| Parameter | Predicted Value | Significance |
| Total Energy (Hartree) | -855.4 | Thermodynamic stability of the molecule. |
| HOMO Energy (eV) | -6.8 | Indicates electron-donating capability. |
| LUMO Energy (eV) | -1.2 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (eV) | 5.6 | Relates to chemical reactivity and stability. |
| Dipole Moment (Debye) | 3.5 | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative, based on typical results for similar heterocyclic compounds, and represent the type of data generated from DFT calculations.
Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that solve the electronic Schrödinger equation without empirical parameters. mdpi.com These methods are particularly useful for predicting spectroscopic properties. For "Thiazole, 4-(tetrahydro-2-furanyl)-", ab initio calculations can simulate its infrared (IR) spectrum. mdpi.com The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms, which can be correlated with experimental IR data to confirm the molecule's structure. mdpi.com Furthermore, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing another layer of structural verification.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its motion and behavior over time. researchgate.net For a flexible molecule like "Thiazole, 4-(tetrahydro-2-furanyl)-", which contains a rotatable bond between the thiazole and tetrahydrofuran (B95107) rings, MD simulations are invaluable for exploring its conformational landscape.
A typical MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms over a set period, often on the nanosecond scale. nih.govdntb.gov.ua This allows for the observation of:
Conformational Changes: How the tetrahydrofuran ring twists and turns relative to the thiazole ring.
Intermolecular Interactions: The formation and breaking of non-covalent interactions, such as hydrogen bonds, with surrounding solvent molecules.
Stability: Analysis of the root-mean-square deviation (RMSD) of the atomic positions over time can indicate the stability of the molecule's predominant conformation. nih.gov
These simulations provide insight into the molecule's dynamic behavior and how it might interact with other molecules in a real-world system. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Conceptual Frameworks)
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational techniques that aim to build mathematical models correlating the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). laccei.orgresearchgate.net
The conceptual framework for a QSAR/QSPR study involving thiazole derivatives like "Thiazole, 4-(tetrahydro-2-furanyl)-" would proceed as follows:
Data Set Collection: A series of structurally related thiazole derivatives with experimentally measured activity or property values is assembled. imist.ma
Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure.
Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation that relates the descriptors to the observed activity or property. imist.maresearchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. imist.ma
The resulting model can then be used to predict the activity or property of new, untested thiazole derivatives. researchgate.net
Table 2: Common Descriptor Classes in Thiazole QSAR/QSPR Studies
| Descriptor Class | Examples | Information Encoded |
| Topological | Zagreb index, Wiener index | Atomic connectivity and molecular branching. researchgate.net |
| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution and reactivity. imist.ma |
| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity and steric bulk. imist.ma |
| 3D Descriptors | Solvent Accessible Surface Area | Molecular shape and size. ijpsr.com |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. mdpi.com For the synthesis of "Thiazole, 4-(tetrahydro-2-furanyl)-", which could potentially be formed through reactions like the Hantzsch thiazole synthesis, computational methods can be used to: nih.gov
Model Reactants, Products, and Intermediates: Calculate the geometries and energies of all species involved in the reaction.
Locate Transition States: Identify the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.
Calculate Activation Energies: Determine the energy difference between the reactants and the transition state, which governs the reaction rate.
By mapping the entire energy profile of a proposed reaction, chemists can gain a deeper understanding of the mechanism, predict the feasibility of a synthetic route, and understand why certain products are formed over others. nih.gov
Virtual Screening and Ligand-Based Drug Design Principles (Conceptual, without clinical implications)
Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to possess a desired biological activity. nih.gov Ligand-based drug design is a strategy used when the three-dimensional structure of the biological target is unknown, but a molecule with known activity (a "ligand") exists. nih.gov
In a conceptual application involving a molecule like "Thiazole, 4-(tetrahydro-2-furanyl)-", the process would be:
Pharmacophore Modeling: If a known active compound (the ligand) is structurally similar to our thiazole derivative, a pharmacophore model can be created. This model is an abstract representation of the essential steric and electronic features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).
Database Screening: A large virtual library of compounds is then screened to find other molecules that fit this pharmacophore model. mdpi.com This process can rapidly filter millions of compounds down to a manageable number for further investigation.
This approach uses the structural information of a known active molecule to guide the search for new compounds with similar features, such as "Thiazole, 4-(tetrahydro-2-furanyl)-". nih.govnih.gov
Applications and Functional Roles in Advanced Chemical Research Excluding Clinical Human Trials and Basic Properties
Role as Ligands in Catalysis
The nitrogen and sulfur atoms in the thiazole (B1198619) ring and the oxygen atom in the tetrahydrofuran (B95107) ring possess lone pairs of electrons, making them excellent potential coordination sites for metal ions or for participation in non-covalent interactions in organocatalysis.
The thiazole nucleus is a well-established ligand in transition metal chemistry. Thiazole-based ligands have been used to synthesize molecular complexes with various first-row transition metals, including cobalt, nickel, and copper. researchgate.net For instance, thiazole-4-carboxylic acid has been successfully used to create complexes of the formula [M(4-tza)2(H2O)2], demonstrating the thiazole ring's capacity to coordinate with metal centers. researchgate.net
The tetrahydrofuran (THF) moiety is also a crucial ligand in many catalytic systems. It is known to be a non-innocent ligand in supported Ziegler-Natta polymerization catalysts, where it interacts with titanium centers. researchgate.net The THF ring can undergo ring-opening reactions when coordinated to cationic titanium species, leading to the formation of new active sites with modified catalytic properties. researchgate.net This dual functionality within "Thiazole, 4-(tetrahydro-2-furanyl)-" suggests its potential as a bidentate or even tridentate ligand, capable of influencing the stereochemistry and activity of metal-catalyzed reactions, including asymmetric catalysis.
In the realm of organocatalysis, which avoids the use of metals, thiazole and tetrahydrofuran derivatives play significant roles as both substrates and catalysts. A notable application involves the asymmetric [4 + 2] annulation of 5H-thiazol-4-ones with electron-deficient alkenes, facilitated by chiral dipeptide-based Brønsted base organocatalysts. nih.gov This protocol provides an efficient pathway to valuable chiral 1,4-sulfur bridged piperidinones, demonstrating the utility of the thiazole scaffold in complex molecule synthesis. nih.gov
Furthermore, organocatalytic strategies have been developed for the enantioselective synthesis of tetrahydrofuranyl spirooxindoles. researchgate.net These methods achieve the asymmetric construction of pharmacologically interesting frameworks through [3+2] annulations, yielding products with multiple contiguous stereocenters with high yield and stereoselectivity. researchgate.net The successful application of organocatalysis to synthesize complex molecules containing the tetrahydrofuran ring underscores the importance of this structural motif in modern asymmetric synthesis. researchgate.net
Scaffolds in Material Science and Polymer Chemistry
The structural rigidity and electronic properties of the thiazole ring make it an attractive building block for novel materials with specific optical and electronic functions.
Thiazole-based structures are of growing interest for their application in optoelectronic devices. Specifically, molecules containing the thiazolo[5,4-d]thiazole (B1587360) (TzTz) backbone, which consists of two fused coplanar thiazole rings, are investigated as small organic molecular dyes. mdpi.com This rigid, electron-deficient, and extended π-conjugated system is noted for its high oxidative stability, a desirable property for materials used in Organic Light-Emitting Diodes (OLEDs). mdpi.com The synthesis of various 2,5-disubstituted thiazolo[5,4-d]thiazoles has been optimized, paving the way for their incorporation into more complex materials for electronic and biological applications. mdpi.com While not the specific compound , this research shows the inherent suitability of the thiazole core for creating luminescent materials.
The incorporation of thiazole rings into polymer backbones is a strategy for developing organic semiconducting materials. A study on co-polyazomethines containing a thiazole active ring demonstrated that these materials exhibit semiconducting properties. researchgate.net The polymer, synthesized by the polycondensation of a diamine monomer containing a thiazole ring with aromatic dialdehydes, showed electrical conductivity that increased with temperature, a characteristic behavior of semiconductors. researchgate.net The DC conductivity for thin films of the polymer was in the range of 9.5 x 10⁻⁷ S/cm⁻¹ to 12.25 x 10⁻⁷ S/cm⁻¹, identifying them as p-type semiconducting materials. researchgate.net This highlights the role of the thiazole nucleus in creating special π-electron systems that facilitate charge transport. researchgate.net
Probes for Mechanistic Biological Studies (Emphasis on mechanism, in vitro binding, and target interaction, not clinical outcomes or safety)
Thiazole derivatives are widely studied for their interactions with biological targets. Molecular docking and in vitro assays provide detailed insights into their mechanisms of action, revealing how they bind to and inhibit key proteins without focusing on their therapeutic effects in humans.
The thiazole scaffold is a key component in designing inhibitors for a range of biological targets. For instance, derivatives have been designed as antifungal agents that target lanosterol-C14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.govnih.gov Molecular docking studies have elucidated the binding modes of these inhibitors. The lipophilicity of substituents on the thiazole ring has been shown to directly correlate with binding affinity, which is driven by hydrophobic interactions within the binding pocket. nih.gov Specific interactions, such as hydrogen bonds with residues like Tyr132 and π-π stacking with Phe241, have been identified as crucial for stabilizing the ligand-protein complex. nih.govnih.gov Notably, some of these thiazole derivatives are proposed to act as non-competitive inhibitors, a mechanism that could be advantageous against drug-resistant fungal strains. nih.gov
Another significant target for thiazole-based probes is DNA gyrase, a bacterial enzyme essential for DNA replication. Docking studies of thiazole derivatives with the DNA gyrase B crystal structure from S. aureus have revealed favorable binding scores and interactions with key amino acids within the active site, suggesting a mechanism for their antibacterial activity. nih.govnih.gov
The table below summarizes findings from mechanistic studies of various thiazole derivatives, illustrating their role as molecular probes to understand biological processes at a molecular level.
| Thiazole Derivative Class | Biological Target | Key Mechanistic/Binding Insights (from in vitro/in silico studies) | Citations |
| 4-substituted-1,3-thiazoles | Fungal Lanosterol C14α-demethylase (CYP51) | Binding affinity increases with the lipophilicity of the C4-substituent. An ether oxygen allows for a hydrogen bond with Tyr132. Acts as a non-competitive inhibitor. | nih.gov |
| (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazoles | Fungal Lanosterol 14α-demethylase (CYP51) | Forms hydrogen bonds with Met509 and π-π stacking interactions with Phe241. Inhibits hyphae formation in C. albicans. | nih.gov |
| 2,4-disubstituted thiazole derivatives | Bacterial DNA Gyrase (S. aureus) | Forms multiple hydrogen bonds and hydrophobic interactions within the binding site (PDB code 1KZN). | nih.gov |
| Thiazole-based derivatives | EGFR and VEGFR-2 Kinases | Identified as potential inhibitors of these key signaling proteins involved in tumor cell proliferation and angiogenesis. | nih.gov |
| Thiazole derivatives with furan (B31954) and imidazole (B134444) scaffolds | Bacterial DNA Gyrase B | Docking studies show good binding energy and interactions with key amino acids, similar to the native inhibitor. | nih.gov |
| Diaryl-1,3-thiazole analogues | Tubulin | Act as tubulin polymerization blockers, a mechanism for anti-proliferative action. | nih.gov |
These studies emphasize the utility of the thiazole scaffold as a versatile tool for probing enzyme active sites and biological pathways. The insights gained from these in vitro and in silico investigations are crucial for understanding the molecular basis of biological recognition and for the rational design of more specific and potent molecular probes.
Building Blocks for Complex Molecule Synthesis
The thiazole ring is a versatile building block in organic synthesis, prized for its stability and the various reaction pathways it enables. neliti.combepls.com
Thiazole and tetrahydrofuran motifs are present in a wide array of natural products, including many isolated from marine organisms. nih.govnih.gov Consequently, chiral building blocks containing these rings are of great interest for the total synthesis of these complex molecules. bepls.com The synthesis of peptide-derived natural products, for example, often relies on optically pure thiazole-containing amino acid precursors. bepls.com The tetrahydrofuran ring is also a common feature in marine polyketides and terpenes with significant biological activities. nih.govnih.gov A compound like "Thiazole, 4-(tetrahydro-2-furanyl)-" could serve as a key intermediate, combining two biologically relevant scaffolds for the construction of more elaborate natural product analogues.
In advanced organic synthesis, thiazoles are used as precursors for creating more complex heterocyclic systems. The thiazole ring can be synthesized through methods like the Hantzsch synthesis, which involves reacting α-halocarbonyl compounds with thioamides. youtube.comnanobioletters.com Once formed, a compound such as "Thiazole, 4-(tetrahydro-2-furanyl)-" can undergo further chemical modification. The acidic proton at the C2 position of the thiazole ring makes it highly reactive and a useful synthon for creating new carbon-carbon or carbon-heteroatom bonds. nih.gov This reactivity allows for the incorporation of the thiazole unit into larger, multi-component molecular architectures, including fused heterocyclic systems like thiazolo[5,4-d]thiazoles. mdpi.com
Table 2: Representative Synthetic Reactions Involving Thiazole Derivatives Note: This table provides examples of synthetic methods used for thiazole compounds and is not specific to "Thiazole, 4-(tetrahydro-2-furanyl)-". | Reaction Type | Reagents | Product Type | Significance | Reference | | --- | --- | --- | --- | --- | | Hantzsch Thiazole Synthesis | α-Haloketone, Thiourea (B124793)/Thioamide | 2-Amino/Substituted Thiazole | Fundamental method for thiazole ring formation. youtube.comnanobioletters.com | | Cycloaddition Reactions | Thiazolyl Hydrazide, Dienophiles | Thiazolyl Pyrazoles | Creation of complex, fused heterocyclic systems. nih.gov | | C-H Arylation | Thiazole Derivative, Aryl Halide | Arylated Thiazole | Direct functionalization of the thiazole core. researchgate.net | | Condensation Reaction | Dithiooxamide, Aromatic Aldehyde | Thiazolo[5,4-d]thiazole | Synthesis of fused thiazole systems for materials science. mdpi.com |
Applications in Agricultural Chemistry
The thiazole scaffold is a component of various agrochemical agents, particularly fungicides. neliti.comresearchgate.net Research into novel thiazole derivatives has shown their potential for controlling phytopathogenic fungi. nih.gov For instance, certain thiazolyl hydrazine (B178648) derivatives have been synthesized and screened for their in vitro activities against fungal strains like Botryosphaeria dothidea and Fusarium oxysporum. The inclusion of different substituents on the thiazole ring system allows for the fine-tuning of activity against specific plant pathogens. A molecule incorporating a tetrahydrofuranyl group could exhibit a unique spectrum of activity or improved properties such as systemic movement within a plant, making it a candidate for investigation in agrochemical research programs.
Synthesis and Characterization of Thiazole, 4 Tetrahydro 2 Furanyl Derivatives and Analogs
Structural Modifications on the Thiazole (B1198619) Ring
Substituent Effects on Reactivity and Electronic Properties
The electronic nature of substituents on the thiazole ring and its appendages profoundly influences the molecule's reactivity and interaction with biological targets. The strategic placement of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) is a cornerstone of analog design.
Quantum chemical calculations have shown that the metabolic activation of the thiazole ring, which can lead to ring-opening, is highly dependent on the nature of its substituents. nih.gov Thiazoles modified with EDGs tend to undergo direct ring opening, whereas those with EWGs or weak EDGs are more likely to proceed through an indirect pathway involving an intermediate. nih.gov This difference in metabolic stability is a critical consideration in drug design.
Structure-activity relationship (SAR) studies consistently demonstrate the impact of substituents. For instance, in a series of 2,4-disubstituted thiazoles, the presence of an electron-withdrawing nitro group (-NO₂) or an electron-donating methoxy (B1213986) group (-OCH₃) at the para position of a phenyl ring attached to the thiazole was found to significantly enhance antimicrobial activity. chemicalbook.com Similarly, in another series of antimalarial thiazole analogs, non-bulky EWGs like fluorine at the ortho position of an N-aryl amide substituent were preferred for high potency, while small atoms like hydrogen or fluorine were favored at the para position. nih.gov The presence of methyl groups on the thiazole ring itself has been shown to alter the DNA-binding mode of lexitropsin (B1675198) analogs from minor groove binding to intercalation, highlighting the dramatic effect even small alkyl groups can have. mdpi.com
| Parent Structure | Substituent (R) | Position | Observed Effect | Reference |
|---|---|---|---|---|
| 2-Arylthiazolidine-4-carboxamide amides | Electron-Withdrawing Groups (e.g., -Cl, -CF₃) | 2-Phenyl | Higher anti-cancer activity | mdpi.com |
| 2-Arylthiazolidine-4-carboxamide amides | Electron-Donating Groups (e.g., -OCH₃) | 2-Phenyl | Lower anti-cancer activity | mdpi.com |
| N-(4-phenylthiazol-2-yl)-benzamide | -NO₂ (para) | Benzamide Phenyl Ring | Improved antimicrobial activity | chemicalbook.com |
| N-(4-phenylthiazol-2-yl)-benzamide | -OCH₃ (para) | Benzamide Phenyl Ring | Improved antimicrobial activity | chemicalbook.com |
| N-Aryl amide thiazoles | Non-bulky EWG (e.g., -F) | Aryl Ring (ortho) | Increased antimalarial potency | nih.gov |
| β-pinene-based thiazoles | -OH (para) | Phenyl at Thiazole Ring | Strong cytotoxic effect | rsc.org |
| β-pinene-based thiazoles | -F, -OCH₃, -CH₃ | Phenyl at Thiazole Ring | Decreased or no anticancer activity | rsc.org |
Heterocyclic Ring Fusions
Fusing a second heterocyclic ring to the thiazole core creates a more rigid, planar system with a distinct electronic distribution, often leading to novel biological activities. This strategy has been successfully employed to create a variety of thiazole-based polycyclic systems.
The Hantzsch reaction is a classical and widely used method for synthesizing the thiazole ring, which can then be elaborated into fused systems. nih.gov For example, 4-methyl-2-(pyridin-4-yl)-thiazole-5-carbohydrazide has been used as a starting material to synthesize a range of fused azoles, such as thiazolyl-oxadiazolines. wikipedia.org In another example, tetrazolyl-phenacyl bromide undergoes cyclization with thiosemicarbazone derivatives in a Hantzsch-type reaction to yield tetrazole-thiazole hybrids. wikipedia.org This approach combines the structural features of both heterocycles into a single molecule.
Other reported fused systems include pyrano[2,3-d]thiazoles and thiazolo[4,5-b]pyrano[2,3-d]pyrimidines, which have been synthesized and evaluated for their biological potential. The synthesis of imidazo[2,1-b]thiazole (B1210989) and thiazolo[3,2-a]pyrimidine derivatives has also been described, demonstrating the versatility of the thiazole ring as a scaffold for building complex heterocyclic structures.
Modifications of the Tetrahydrofuranyl Moiety
The tetrahydrofuran (B95107) ring, particularly in the context of C-nucleoside analogs like Tiazofurin, offers multiple sites for modification. These changes can alter the compound's solubility, conformational preferences, and ability to interact with enzyme active sites.
Ring Size Variations (e.g., tetrahydropyranyl analogs)
The replacement of the five-membered tetrahydrofuran ring with a six-membered tetrahydropyran (B127337) ring is a common strategy in medicinal chemistry to explore the impact of ring size on biological activity. While specific literature detailing the synthesis of a direct tetrahydropyranyl analog of 4-(tetrahydro-2-furanyl)thiazole is not prominent, the synthesis of such a compound is feasible using established chemical methods.
General synthetic routes to tetrahydropyrans often involve the intramolecular cyclization of δ-hydroxy olefins or the Prins cyclization of homoallylic alcohols with aldehydes. A plausible route to a tetrahydropyranyl analog would involve preparing a suitable tetrahydropyran-containing building block, which could then be incorporated into a thiazole synthesis, for example, via the Hantzsch reaction. nih.gov Such a modification would increase the conformational flexibility of the saccharide-like moiety and alter the spatial arrangement of hydroxyl or other functional groups, which would be expected to significantly impact binding to target enzymes.
Substitutions on the Tetrahydrofuran Ring
Direct substitution on the tetrahydrofuran ring has been a fruitful strategy for generating potent analogs. The C-nucleoside Tiazofurin, which features a D-ribofuranosyl group (a substituted tetrahydrofuran) attached to the thiazole ring, serves as a key example.
In one study, novel Tiazofurin analogs were designed and synthesized with nitrogen-containing functionalities introduced at the C-2' or C-3' positions of the D-ribofuranosyl ring. The synthesis involved the construction of a protected pentofuranosyl cyanide, followed by cyclocondensation to form the thiazole ring, and final transformation into the target carboxamide. This work led to the identification of analogs with antiproliferative activities that were orders of magnitude greater than the parent compound, Tiazofurin. For example, analogs with a nitrogen function at the C-3' position (d-xylo configuration) and the C-2' position (d-arabino configuration) showed remarkable antitumor activities.
| Compound | Modification on Tetrahydrofuran (Ribose) Ring | Stereochemistry | Antitumor Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Tiazofurin (1) | -OH at C-2', -OH at C-3' | D-ribo | Baseline | |
| Analog (3) | Nitrogen function at C-3' | D-xylo | 4-7 nM range | |
| Analog (4) | Nitrogen function at C-3' | D-xylo | 4-7 nM range (1354-fold > Tiazofurin vs. Raji cells) | |
| Analog (7) | Nitrogen function at C-2' | D-arabino | 4-7 nM range (309-fold > Tiazofurin vs. K562 cells) |
Rational Design Strategies for Analogs
The development of new derivatives of Thiazole, 4-(tetrahydro-2-furanyl)- and related structures increasingly relies on rational design strategies. nih.gov These approaches use structural information from the target and existing ligands to guide the synthesis of new compounds with improved properties.
Structure-based design was explicitly used to create the potent Tiazofurin analogs mentioned previously. By modeling the interactions within the target enzyme's active site, researchers can hypothesize which modifications will lead to enhanced binding or activity. This often involves computational tools like molecular docking, which predicts the binding orientation and affinity of a molecule to a protein target. chemicalbook.com
Extensive SAR studies are a form of rational design that systematically explores the chemical space around a lead compound. In the development of 4-substituted methoxybenzoyl-aryl-thiazoles, modifications were explored in multiple regions of the molecule to improve anticancer potency and oral bioavailability. nih.gov This led to the design of a phenyl-aminothiazole (PAT) template that maintained high potency while significantly improving solubility and bioavailability compared to the original lead. These studies exemplify a rational, iterative process of design, synthesis, and testing that is central to modern medicinal chemistry.
Bioisosteric Replacements (conceptual, not specific targets)
Bioisosteric replacement is a fundamental strategy in drug design that involves the substitution of a functional group, atom, or molecular fragment with another that possesses similar physical and chemical properties, leading to compounds that may have similar biological activity. rsc.org This approach is employed to optimize physicochemical properties, enhance potency, improve metabolic stability, and reduce toxicity. rsc.orgresearchgate.net For the "Thiazole, 4-(tetrahydro-2-furanyl)-" scaffold, bioisosteric replacements can be conceptually applied to both the thiazole and tetrahydrofuran rings.
The thiazole ring itself can be considered a bioisostere for other five-membered heterocycles. Depending on the desired properties and the specific biological target, various replacements can be envisioned. For instance, the molecular size and shape of pyrazole (B372694) are similar to thiazole, and studies have shown that a thiazole can act as a bioisostere for a pyrazole. researchgate.net In the context of cannabinoid CB1 receptor antagonists, series of thiazoles, triazoles, and imidazoles were designed as bioisosteres of a 1,5-diarylpyrazole motif. researchgate.net The 1,2,4-oxadiazole (B8745197) ring is another heterocycle that has been investigated as a bioisostere for thiazole. researchgate.net These replacements can alter the hydrogen bonding capacity, aromaticity, and metabolic stability of the resulting molecule.
The tetrahydrofuran (THF) moiety also presents opportunities for bioisosteric modification. The THF ring is a key component in several potent HIV-1 protease inhibitors, where it makes crucial interactions within the enzyme's active site. nih.govnih.gov Conceptual bioisosteric replacements for the THF ring could include other five- or six-membered cyclic ethers, such as tetrahydropyran (THP), or even acyclic ether fragments, to probe the spatial and electronic requirements of the target. nih.gov The introduction of spirocyclic fragments like oxetane (B1205548) could serve as a bioisostere for a morpholine, which itself can be a replacement for a THF ring in certain contexts, aiming to improve properties like solubility and three-dimensionality. tcichemicals.com
Below is a table outlining potential conceptual bioisosteric replacements for the core components of "Thiazole, 4-(tetrahydro-2-furanyl)-".
| Original Fragment | Potential Bioisosteric Replacement | Rationale for Replacement |
| Thiazole | Imidazole (B134444) | Similar size, shape, and potential for hydrogen bonding interactions. researchgate.net |
| Pyrazole | Similar molecular size and shape. researchgate.net | |
| Oxazole | Replacement of sulfur with oxygen can modulate electronic properties and metabolic stability. | |
| 1,2,4-Oxadiazole | Acts as a stable, non-hydrolyzable mimic of ester or amide groups and can be a thiazole bioisostere. researchgate.net | |
| 1,2,3-Triazole | Offers different hydrogen bond donor/acceptor patterns and is metabolically stable. nih.gov | |
| Tetrahydrofuran | Tetrahydropyran | Increases ring size, potentially altering conformation and vector projections of substituents. |
| Oxetane | A smaller, more strained ring that can improve solubility and metabolic stability. tcichemicals.com | |
| Cyclopentyl/Cyclohexyl | Replaces the ether oxygen with a methylene (B1212753) group, removing hydrogen bond acceptor capacity and increasing lipophilicity. | |
| Pyrrolidine/Piperidine | Introduces a basic nitrogen, which can form salt bridges and alter physicochemical properties. |
Scaffold Hopping Approaches
Scaffold hopping is a more drastic molecular design strategy that aims to identify structurally novel compounds by modifying the central core of a known active molecule while retaining its key biological activity. nih.gov This approach is valuable for discovering new chemical series with improved properties or for navigating around existing intellectual property. nih.govrsc.org For the "Thiazole, 4-(tetrahydro-2-furanyl)-" scaffold, this could involve replacing the entire linked heterocyclic system with a completely different framework that maintains a similar three-dimensional arrangement of key functional groups.
The concept of scaffold hopping was formally introduced in 1999 as a method to find isofunctional molecules with significantly different backbones. nih.gov This strategy often involves replacing a core structure with another that can present the necessary pharmacophoric elements in a comparable spatial orientation. For example, a recent study detailed the synthesis of a novel 2H-thiazolo[4,5-d] nih.govrsc.orgresearchgate.nettriazole (ThTz) system, which was designed as a versatile building block to facilitate scaffold hopping in medicinal chemistry. rsc.orgrsc.orgresearchgate.netnih.gov This demonstrates how a thiazole-containing fragment can be elaborated into a new fused heterocyclic system to generate novel scaffolds. rsc.orgrsc.orgresearchgate.netnih.gov
Another approach, termed "scaffold morphing," was used to discover thiazole-based IL-17 inhibitors. nih.gov This involved a ring-opening strategy of a known scaffold, where a chalcogen interaction between the thiazole's sulfur and a central amide oxygen was utilized to preserve the bioactive conformation. nih.gov This highlights a more subtle form of scaffold modification that can lead to novel and potent compounds.
The following table presents some conceptual scaffold hopping ideas starting from the "Thiazole, 4-(tetrahydro-2-furanyl)-" core.
| Original Scaffold | Conceptual Hopped Scaffold | Rationale |
| Thiazole-Tetrahydrofuran | Furo[2,3-d]thiazole | A fused bicyclic system that rigidly holds the two heterocyclic components in a specific orientation. |
| 5,6,7,7a-Tetrahydro-furo[2,3-c]pyridine | Introduces a nitrogen atom into the tetrahydrofuran-like portion, offering a new point for interaction or substitution. | |
| Indole-linker-Oxetane | Replaces the thiazole with a larger aromatic system (indole) and the tetrahydrofuran with a smaller cyclic ether (oxetane) to explore different chemical space. | |
| Benzofuran-linker-Thiazolidine | An alternative aromatic core (benzofuran) linked to a saturated sulfur-containing heterocycle, altering the electronic and steric properties. | |
| Spiro[tetrahydrofuran-2,4'-imidazolidine]-2',5'-dione | A spirocyclic system that presents functional groups in a distinct three-dimensional arrangement. |
These conceptual strategies of bioisosteric replacement and scaffold hopping provide a framework for the rational design of novel derivatives and analogs based on the "Thiazole, 4-(tetrahydro-2-furanyl)-" core, aiming to discover new chemical entities with valuable biological activities.
Analytical Methodologies for Detection and Quantification Beyond Basic Identification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the separation and purity assessment of "Thiazole, 4-(tetrahydro-2-furanyl)-". The choice of technique is dictated by the compound's volatility and the specific analytical goal, such as purity determination or enantiomeric separation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile or thermally labile compounds like "Thiazole, 4-(tetrahydro-2-furanyl)-". The development of a robust HPLC method is a meticulous process involving the optimization of several key parameters to ensure accurate and reproducible results.
A typical starting point for method development for a thiazole (B1198619) derivative would involve a reversed-phase approach. researchgate.net This is due to the moderate polarity of the thiazole ring and the tetrahydrofuran (B95107) moiety. A C18 column is a common initial choice for the stationary phase, offering a good balance of hydrophobicity for retaining the analyte. researchgate.net
The mobile phase composition is a critical factor influencing retention and resolution. A gradient elution is often preferred over isocratic elution to achieve optimal separation of the main compound from any impurities, which may have a wide range of polarities. A common mobile phase combination for thiazole derivatives is a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.net The choice of buffer and its pH can be crucial for controlling the ionization state of the analyte and any acidic or basic impurities, thereby affecting their retention behavior.
Detection is most commonly achieved using an ultraviolet (UV) detector, as the thiazole ring exhibits significant UV absorbance. The selection of the detection wavelength is optimized to maximize the signal-to-noise ratio for the analyte. For thiazole derivatives, the maximum absorbance is often found in the range of 230-280 nm. researchgate.net
The table below outlines a hypothetical starting point for an HPLC method for the analysis of "Thiazole, 4-(tetrahydro-2-furanyl)-", based on methods developed for similar thiazole derivatives. researchgate.net
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a generalized starting method for HPLC analysis of a thiazole derivative. The actual conditions for "Thiazole, 4-(tetrahydro-2-furanyl)-" would require empirical optimization.
Gas Chromatography (GC) for Volatile Derivatives
While HPLC is generally preferred for "Thiazole, 4-(tetrahydro-2-furanyl)-" due to its expected low volatility, Gas Chromatography (GC) can be employed if the compound is sufficiently volatile or can be converted into a more volatile derivative. Derivatization is a chemical modification process that increases the volatility and thermal stability of an analyte, making it amenable to GC analysis.
For a compound containing a secondary amine (if present in a derivative) or a hydroxyl group (in the tetrahydrofuran ring), common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). These reagents replace active hydrogens with less polar and more volatile groups.
The choice of the GC column is critical for achieving good separation. A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane, is often a suitable choice for the analysis of heterocyclic compounds. The oven temperature program is optimized to ensure the separation of the analyte from any impurities or byproducts of the derivatization reaction.
Detection in GC is typically performed using a Flame Ionization Detector (FID), which provides a robust and sensitive response to most organic compounds. For structural confirmation and identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable, providing both chromatographic and mass spectral data.
Chiral Chromatography for Enantiomeric Excess Determination
"Thiazole, 4-(tetrahydro-2-furanyl)-" possesses a chiral center at the point of attachment of the tetrahydrofuran ring to the thiazole ring, and potentially another in the tetrahydrofuran ring itself, meaning it can exist as enantiomers. Enantiomers are non-superimposable mirror images of a molecule that often exhibit different pharmacological or biological activities. Therefore, the determination of the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other, is of paramount importance.
Chiral chromatography is the most effective technique for separating enantiomers. This can be achieved using either a chiral stationary phase (CSP) in HPLC or a chiral selector added to the mobile phase. CSPs are the more common approach and are available with a wide variety of chiral selectors, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), cyclodextrins, or protein-based phases.
The development of a chiral separation method involves screening different CSPs and mobile phases to find the optimal conditions for resolving the enantiomers. The choice of mobile phase, which is often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, can significantly impact the enantioselectivity. The temperature can also be a critical parameter in achieving baseline separation of the enantiomers.
Capillary Electrophoresis for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers several advantages over traditional chromatographic methods, including high efficiency, short analysis times, and low sample and reagent consumption. nih.gov For the analysis of "Thiazole, 4-(tetrahydro-2-furanyl)-", Capillary Zone Electrophoresis (CZE) is the most relevant mode.
In CZE, separation is based on the differential migration of charged species in an electric field. While "Thiazole, 4-(tetrahydro-2-furanyl)-" is a neutral molecule under most pH conditions, its analysis by CZE can be achieved through Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, a surfactant is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. The neutral analyte partitions between the aqueous buffer and the hydrophobic core of the micelles, and separation is achieved based on these differential partitioning coefficients.
The choice of surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS), its concentration, and the composition of the BGE (pH, ionic strength) are key parameters that need to be optimized to achieve the desired separation. ubaya.ac.id The addition of organic modifiers, such as methanol or acetonitrile, to the BGE can further modulate the separation selectivity.
The table below outlines typical parameters for a CE method for the analysis of small neutral molecules like thiazole derivatives. nih.govabechem.com
| Parameter | Condition |
| Capillary | Fused silica, 50 µm i.d., 60 cm total length (50 cm effective length) |
| Background Electrolyte (BGE) | 20 mM Sodium tetraborate (B1243019) buffer (pH 9.2) containing 50 mM SDS |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |
| Detection | UV at 254 nm |
This table presents generalized starting conditions for a CE method. The actual conditions for "Thiazole, 4-(tetrahydro-2-furanyl)-" would require empirical optimization.
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods, particularly UV-Vis spectroscopy, provide a simple and rapid means for the quantitative analysis of "Thiazole, 4-(tetrahydro-2-furanyl)-", especially for determining its concentration in solution.
UV-Vis Spectroscopy for Concentration Determination
The thiazole ring in "Thiazole, 4-(tetrahydro-2-furanyl)-" contains a chromophore that absorbs light in the ultraviolet region of the electromagnetic spectrum. scielo.org.za This property can be exploited for its quantitative determination using UV-Vis spectroscopy.
The first step in developing a UV-Vis spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) of the compound. This is achieved by scanning a dilute solution of the compound over a range of wavelengths (e.g., 200-400 nm). The λmax is the wavelength at which the compound exhibits the highest absorbance, and measurements are typically made at this wavelength to ensure maximum sensitivity and to minimize deviations from the Beer-Lambert law. For many thiazole derivatives, the λmax is in the range of 230-280 nm. nist.gov
Once the λmax is determined, a calibration curve is constructed by preparing a series of standard solutions of the compound at known concentrations and measuring their absorbance at the λmax. The absorbance is then plotted against the concentration. According to the Beer-Lambert law, this plot should be linear over a certain concentration range, and the equation of the line can be used to determine the concentration of an unknown sample by measuring its absorbance.
It is important to use a suitable solvent that does not absorb significantly at the λmax of the analyte. Common solvents for UV-Vis spectroscopy include ethanol, methanol, and water. The pH of the solution can also influence the absorbance spectrum, so it is important to control the pH if the compound has any acidic or basic functional groups.
The table below summarizes the key aspects of a UV-Vis spectrophotometric method for the quantification of a thiazole derivative.
| Parameter | Description |
| Instrument | UV-Vis Spectrophotometer |
| Solvent | Ethanol or Methanol |
| Wavelength Range for λmax determination | 200 - 400 nm |
| Measurement Wavelength | λmax of "Thiazole, 4-(tetrahydro-2-furanyl)-" |
| Calibration Range | A series of concentrations that bracket the expected concentration of the unknown sample. |
| Analysis | Measurement of the absorbance of the unknown sample and determination of its concentration using the calibration curve. |
Fluorescence Spectroscopy for Trace Analysis
Fluorescence spectroscopy offers a highly sensitive and selective method for the detection and quantification of trace amounts of various compounds, including those containing a thiazole moiety. While specific studies on the intrinsic fluorescence of 4-(tetrahydro-2-furanyl)-thiazole are not extensively documented in publicly available research, the principles of fluorescence analysis of thiazole derivatives provide a strong basis for its application in trace analysis.
The core of this technique lies in the excitation of a fluorophore with light of a specific wavelength, followed by the measurement of the emitted light at a longer wavelength. For thiazole-containing compounds that may not be naturally fluorescent, chemical derivatization is a common strategy to introduce a fluorescent tag. This process converts the non-fluorescent target molecule into a highly fluorescent product, enabling its detection at very low concentrations.
One established method for the fluorometric determination of compounds with a thiazole ring involves a chemical treatment to yield thionine, a highly fluorescent dye. nih.gov This approach has proven effective for the selective measurement of submicrogram quantities of thiazole rings. nih.gov The reaction is specific to the thiazole ring structure, allowing for its detection even in the presence of similar, non-thiazole structures. nih.gov This methodology has been successfully applied to determine the concentration of thiazole-containing antibiotics in complex matrices like animal feed, demonstrating its robustness and accuracy. nih.gov For instance, in the analysis of the antibiotic thiopeptin, this method achieved a precision of ±2% relative standard deviation at a concentration of 15 ng/mL and a mean relative error of 5% over a 5–20 ppm range in medicated feed. nih.gov
Another approach involves the use of molecular probes that incorporate a thiazole derivative into a larger system designed to exhibit a change in fluorescence upon interaction with a target. Thiazole orange, for example, is a well-known fluorescent dye that shows a significant increase in its fluorescence emission when it binds to nucleic acids. nih.govnih.gov This "turn-on" fluorescence response is due to the restriction of intramolecular rotation upon binding, which minimizes non-radiative decay pathways. nih.gov The sensitivity of such probes allows for the detection of biomolecules and can be adapted for the analysis of other analytes. nih.govnih.gov
For the trace analysis of 4-(tetrahydro-2-furanyl)-thiazole, a similar strategy could be developed. This would involve either a derivatization reaction to form a fluorescent product or the design of a specific fluorescent probe that incorporates the 4-(tetrahydro-2-furanyl)-thiazole structure and exhibits a measurable change in its fluorescence properties in a specific analytical context.
The potential of this technique is highlighted by the development of various thiazole-based fluorescent probes. For instance, certain tetrastyryl thiazole derivatives have been synthesized and investigated as fluorescent probes for detecting water content in organic solvents. google.com These examples underscore the versatility of the thiazole ring in the design of fluorescent sensors for a wide range of applications.
A hypothetical analytical scenario for 4-(tetrahydro-2-furanyl)-thiazole using a derivatization approach to form a fluorescent product is outlined in the table below. The values are illustrative and based on typical performance characteristics of similar trace analysis methods.
Table 1: Illustrative Performance Data for Trace Analysis of 4-(tetrahydro-2-furanyl)-thiazole via Fluorescence Spectroscopy
| Parameter | Value |
| Excitation Wavelength (λex) | 488 nm |
| Emission Wavelength (λem) | 525 nm |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Linear Dynamic Range | 1.5 - 100 ng/mL |
| Precision (RSD%) | < 5% |
| Recovery (%) | 95 - 105% |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The development of innovative and efficient synthetic routes to thiazole (B1198619) derivatives is a central theme in current organic chemistry research. ingentaconnect.com Traditional methods like the Hantzsch thiazole synthesis, which involves the reaction of thioamides with α-haloketones, are well-established but can have limitations. bepls.com Consequently, researchers are actively exploring a variety of new strategies.
Table 1: Comparison of Traditional and Novel Synthetic Approaches for Thiazoles
| Feature | Traditional Methods (e.g., Hantzsch) | Emerging Novel Methods |
| Complexity | Often multi-step | Frequently one-pot or multicomponent bepls.comnih.gov |
| Reaction Conditions | Can require harsh reagents and conditions | Milder conditions, use of green solvents bepls.comresearchgate.net |
| Catalysts | May use transition-metal catalysts | Catalyst-free options, reusable catalysts bepls.comresearchgate.net |
| Efficiency | Yields can be variable | Often high-yielding bepls.com |
| Environmental Impact | Can generate significant waste | Focus on green chemistry principles researchgate.netbohrium.com |
Development of Advanced Catalytic Applications
The inherent electronic properties and structural features of the thiazole ring make it a promising component in the design of advanced catalysts. The nitrogen and sulfur atoms within the thiazole ring can act as effective coordination sites for metal ions, leading to the formation of stable organometallic complexes. cdnsciencepub.com These complexes are being investigated for their catalytic activity in a range of important organic transformations.
Research is underway to develop thiazole-based ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds. cdnsciencepub.com The versatility of the thiazole scaffold allows for easy modification of its substituents, enabling the fine-tuning of the catalyst's steric and electronic properties to achieve high efficiency and selectivity. cdnsciencepub.comnih.gov Furthermore, the development of reusable and environmentally benign catalysts, such as those based on magnetic nanoparticles, is a key trend in this area. bohrium.comacs.org
Deeper Mechanistic Understanding through Advanced Computational Models
To unlock the full potential of thiazole derivatives, a fundamental understanding of their reactivity and interaction with other molecules is crucial. Advanced computational methods, particularly Density Functional Theory (DFT), are proving to be invaluable tools for gaining these insights at the molecular level. researchgate.netnih.gov
Computational studies are being employed to:
Predict Reactivity: By calculating global and local reactivity descriptors, researchers can predict the most likely sites for electrophilic and nucleophilic attack on the thiazole ring. researchgate.net
Elucidate Reaction Mechanisms: DFT calculations can map out the energy profiles of reaction pathways, helping to understand how thiazole derivatives are formed and how they participate in catalytic cycles. researchgate.net
Analyze Molecular Interactions: Molecular docking simulations are used to model the binding of thiazole-containing compounds to biological targets, such as proteins and enzymes. This provides insights into their potential biological activity and helps in the design of new therapeutic agents. nih.govrsc.org These computational approaches not only complement experimental findings but also guide the design of new and improved thiazole-based systems. rsc.org
Integration into Supramolecular Chemistry and Nanotechnology
The unique properties of the thiazole ring, including its aromaticity and ability to coordinate with metals, make it an attractive building block for the construction of complex supramolecular assemblies and advanced nanomaterials. mdpi.com
In supramolecular chemistry , thiazole-containing ligands are being used to create metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials have potential applications in areas such as luminescence, where the intrinsic fluorescence of the thiazole moiety can be harnessed. mdpi.com The ability to tune the structure and properties of these materials by modifying the thiazole ligand makes this a fertile area for research. mdpi.com
In nanotechnology , thiazole derivatives are being incorporated into various nanoscale systems. For example, thiazole-based compounds have been successfully prepared at the nanoscale to enhance their properties for specific applications, such as in agriculture. nih.gov Additionally, thiazole derivatives have been grafted onto magnetic nanoparticles to create highly effective materials for environmental remediation, such as the removal of heavy metal ions from water. mdpi.com
Sustainable and Green Chemical Approaches to Thiazole, 4-(tetrahydro-2-furanyl)- Chemistry
The principles of green chemistry are increasingly being applied to the synthesis and application of thiazole derivatives to minimize their environmental impact. researchgate.netresearchgate.net This focus on sustainability is driving innovation in several areas. bepls.com
Key green chemistry strategies being explored include:
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG). bepls.combohrium.com
Development of Green Catalysts: Employing reusable catalysts, such as biocatalysts or magnetic nanoparticle-supported catalysts, to reduce waste and improve efficiency. researchgate.netbohrium.com
Energy-Efficient Synthesis: Utilizing methods like microwave irradiation and ultrasound-assisted synthesis to reduce reaction times and energy consumption. bepls.comresearchgate.netbohrium.com
Multicomponent Reactions: Designing synthetic routes that combine multiple steps into a single, efficient process, thereby reducing waste and improving atom economy. bepls.comresearchgate.net
These sustainable approaches are not only environmentally beneficial but also often lead to more cost-effective and scalable chemical processes. researchgate.netnih.gov
Discovery of Novel Biological Mechanism of Action (emphasis on mechanism, not therapeutic outcome)
Thiazole derivatives are known to exhibit a wide range of biological activities, and a key area of future research is to understand the fundamental molecular mechanisms that underpin these effects. nih.govfrontiersin.org Rather than solely focusing on therapeutic outcomes, researchers are investigating how these compounds interact with biological systems at a molecular level.
The thiazole scaffold is present in numerous FDA-approved drugs, highlighting its importance as a pharmacophore. nih.govglobalresearchonline.net Current research aims to identify the specific biological targets of thiazole-containing compounds. For instance, studies have shown that thiazole derivatives can act as inhibitors of various enzymes, including tyrosine kinases and B-RAF enzymes, which are implicated in cancer. frontiersin.orgnih.gov
Molecular docking studies are a crucial tool in this area, allowing researchers to visualize and predict how these compounds bind to the active sites of proteins. nih.gov By understanding these interactions, scientists can rationally design new molecules with improved potency and selectivity for their intended biological targets. This mechanistic approach is essential for the development of the next generation of thiazole-based therapeutic agents. researchgate.netfabad.org.tr
Q & A
Q. What are the most reliable synthetic routes for preparing 4-(tetrahydro-2-furanyl)thiazole derivatives, and how can reaction conditions be optimized?
The synthesis typically involves Hantzsch thiazole formation , where α-haloketones react with thioamides under acidic/basic conditions to form the thiazole core . Key steps include:
- Thiazole ring formation : Use thiourea and α-haloketones (e.g., 4-(tetrahydro-2-furanyl)acetophenone) in ethanol with HCl catalysis .
- Functionalization : Post-cyclization modifications, such as coupling with sulfonamides or benzamide groups, require precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF) .
Optimization strategies : - Monitor intermediates via thin-layer chromatography (TLC) .
- Adjust stoichiometry (1:1.2 molar ratio of thioamide to haloketone) to minimize byproducts .
Q. Which analytical techniques are critical for characterizing 4-(tetrahydro-2-furanyl)thiazole derivatives, and how should data be validated?
Core techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiazole ring and tetrahydrofuran substituents .
- HRMS : Validate molecular weight and purity (>95%) .
- IR spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
Validation : Cross-reference data with computational predictions (e.g., DFT for NMR chemical shifts) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of 4-(tetrahydro-2-furanyl)thiazole derivatives with enhanced bioactivity?
- Key structural features :
- Thiazole ring : Essential for π-π stacking in enzyme binding .
- Tetrahydrofuran moiety : Enhances solubility and pharmacokinetics .
- Rational modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to boost antimicrobial activity .
- Replace tetrahydrofuran with oxadiazole to modulate selectivity for kinase targets (e.g., BRAFV600E) .
Example : Derivatives with 4-fluorophenoxy groups showed 10-fold higher cytotoxicity in MCF-7 cells compared to unsubstituted analogs .
Q. What experimental and computational strategies resolve contradictions in reported bioactivity data for structurally similar thiazole derivatives?
- Experimental :
- Standardize assay conditions (e.g., cell line viability assays with consistent ATP quantification methods) .
- Validate target engagement via surface plasmon resonance (SPR) to measure binding affinity .
- Computational :
- Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of active vs. inactive analogs .
- Use MD simulations to assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can researchers design mechanistic studies to elucidate the role of 4-(tetrahydro-2-furanyl)thiazole derivatives in modulating inflammatory or oncogenic pathways?
- Key approaches :
- Western blotting : Measure downstream markers (e.g., NF-κB p65 phosphorylation) in LPS-induced macrophages .
- siRNA knockdown : Silence candidate targets (e.g., COX-2) to confirm compound specificity .
- Transcriptomics : Profile gene expression changes in treated vs. untreated cancer cells .
Case study : A derivative inhibited IL-6 production by 70% in RAW264.7 cells via JAK/STAT3 pathway suppression .
Q. What methodologies are recommended for improving the solubility and bioavailability of 4-(tetrahydro-2-furanyl)thiazole-based drug candidates?
- Structural modifications :
- Introduce polar groups (e.g., -SO₂NH₂) to enhance aqueous solubility .
- Use prodrug strategies : Convert thiazole amines to acetylated precursors for improved membrane permeability .
- Formulation :
- Nanoemulsions : Encapsulate compounds in PEGylated liposomes (size <200 nm) to prolong circulation .
- Co-crystallization : Co-formulate with succinic acid to stabilize the amorphous phase .
Methodological Challenges
Q. How should researchers address low yields in multi-step syntheses of 4-(tetrahydro-2-furanyl)thiazole derivatives?
- Critical factors :
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step .
- Intermediate stability : Store halogenated intermediates under argon at -20°C to prevent degradation .
- Catalyst optimization : Employ Pd/C (10% loading) for Suzuki-Miyaura couplings to achieve >80% yield .
Q. What are best practices for validating the purity of 4-(tetrahydro-2-furanyl)thiazole derivatives in pharmacological studies?
- Purity criteria :
- HPLC : ≥99% purity with C18 columns (acetonitrile/water mobile phase) .
- Elemental analysis : ≤0.4% deviation from theoretical C/H/N values .
- Batch consistency : Perform accelerated stability testing (40°C/75% RH for 6 months) to confirm compound integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
